1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with a dimethylphenyl group and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of a suitable amine with a diketone.
Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the Benzodiazole Moiety: This can be done through nucleophilic substitution reactions, where the benzodiazole is introduced to the pyrrolidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can convert the compound into alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the aromatic rings or the pyrrolidinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological pathways.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: Employed in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action for 1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethylphenyl)pyrrolidin-2-one: Lacks the benzodiazole moiety, making it less versatile in terms of biological activity.
4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one: Lacks the dimethylphenyl group, which may affect its binding affinity and specificity.
Uniqueness
1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15-10-16(2)12-18(11-15)25-14-17(13-21(25)26)22-23-19-6-4-5-7-20(19)24(22)8-9-27-3/h4-7,10-12,17H,8-9,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEGPYKMCMHANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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